Cas no 1601082-57-8 (4-(benzyloxy)-4-(bromomethyl)oxane)

4-(benzyloxy)-4-(bromomethyl)oxane 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran, 4-(bromomethyl)tetrahydro-4-(phenylmethoxy)-
- 4-(benzyloxy)-4-(bromomethyl)oxane
- EN300-1132594
- 1601082-57-8
-
- インチ: 1S/C13H17BrO2/c14-11-13(6-8-15-9-7-13)16-10-12-4-2-1-3-5-12/h1-5H,6-11H2
- InChIKey: KZXJGMDRFVHNOL-UHFFFAOYSA-N
- SMILES: C1OCCC(CBr)(OCC2=CC=CC=C2)C1
計算された属性
- 精确分子量: 284.04119g/mol
- 同位素质量: 284.04119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 352.9±32.0 °C(Predicted)
4-(benzyloxy)-4-(bromomethyl)oxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132594-10g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1132594-10.0g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 10g |
$5283.0 | 2023-06-09 | ||
Enamine | EN300-1132594-0.1g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1132594-0.25g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1132594-1g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1132594-5g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1132594-0.05g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1132594-0.5g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1132594-2.5g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1132594-5.0g |
4-(benzyloxy)-4-(bromomethyl)oxane |
1601082-57-8 | 5g |
$3562.0 | 2023-06-09 |
4-(benzyloxy)-4-(bromomethyl)oxane 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
4-(benzyloxy)-4-(bromomethyl)oxaneに関する追加情報
4-(Benzyloxy)-4-(Bromomethyl)Oxane: A Comprehensive Overview
The compound with CAS No. 1601082-57-8, commonly referred to as 4-(benzyloxy)-4-(bromomethyl)oxane, is a versatile organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which includes a six-membered oxane ring substituted with a benzyloxy group and a bromomethyl group at the 4-position. The presence of these functional groups makes it an intriguing subject for both fundamental and applied research.
Recent studies have highlighted the potential of 4-(benzyloxy)-4-(bromomethyl)oxane as a key intermediate in the synthesis of advanced materials, particularly in the development of novel polymers and hybrid materials. Researchers have explored its ability to undergo various polymerization reactions, including ring-opening polymerization (ROP), which has led to the creation of biodegradable polymers with tailored properties. These polymers have shown promise in applications such as drug delivery systems, tissue engineering scaffolds, and sustainable packaging materials.
In addition to its role in polymer chemistry, 4-(benzyloxy)-4-(bromomethyl)oxane has also been investigated for its potential in medicinal chemistry. The bromomethyl group serves as an electrophilic site, making it amenable to nucleophilic substitution reactions. This property has been exploited in the synthesis of bioactive molecules, including antiviral agents and anticancer drugs. Recent findings suggest that derivatives of this compound exhibit selective cytotoxicity against cancer cells, making them a valuable lead for drug discovery.
The synthesis of 4-(benzyloxy)-4-(bromomethyl)oxane typically involves a multi-step process that begins with the preparation of the oxane ring followed by functionalization with the benzyloxy and bromomethyl groups. Advanced techniques such as catalytic asymmetric synthesis have been employed to enhance the efficiency and selectivity of these reactions. These methods not only improve the overall yield but also contribute to the sustainability of the synthesis process by minimizing waste and energy consumption.
From an environmental perspective, the biodegradability of 4-(benzyloxy)-4-(bromomethyl)oxane has been a topic of interest. Studies indicate that under specific conditions, such as those found in composting environments, this compound can undergo microbial degradation, reducing its environmental footprint. However, further research is required to fully understand its long-term impact on ecosystems and to develop strategies for safe disposal.
In conclusion, 4-(benzyloxy)-4-(bromomethyl)oxane stands out as a multifaceted compound with applications spanning various disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and material science, positions it as a valuable tool for addressing contemporary challenges in chemistry and beyond.
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